molecular formula C8H6O3S B8753136 2-Butenoic acid, 4-oxo-4-(2-thienyl)- CAS No. 37992-45-3

2-Butenoic acid, 4-oxo-4-(2-thienyl)-

Cat. No.: B8753136
CAS No.: 37992-45-3
M. Wt: 182.20 g/mol
InChI Key: FTZYPJRMSXWPEO-UHFFFAOYSA-N
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Description

The compound 2-butenoic acid, 4-oxo-4-(2-thienyl)- (IUPAC: (2E)-4-oxo-4-(thiophen-2-yl)but-2-enoic acid) is a conjugated enoic acid derivative featuring a ketone group at position 4 and a 2-thienyl substituent. However, the provided evidence predominantly refers to its saturated analog, 4-oxo-4-(2-thienyl)butanoic acid (CAS 4653-08-1), with molecular formula C₈H₈O₃S and molecular weight 184.21 g/mol . This compound is a monocarboxylic acid with a thiophene ring, synthesized via ester hydrolysis of methyl 4-oxo-4-(thiophen-2-yl)butanoate . Its structure includes a ketone at position 4, enhancing the acidity of the carboxylic acid group (pKa ~3.5–4.0) due to electron-withdrawing effects .

Properties

CAS No.

37992-45-3

Molecular Formula

C8H6O3S

Molecular Weight

182.20 g/mol

IUPAC Name

4-oxo-4-thiophen-2-ylbut-2-enoic acid

InChI

InChI=1S/C8H6O3S/c9-6(3-4-8(10)11)7-2-1-5-12-7/h1-5H,(H,10,11)

InChI Key

FTZYPJRMSXWPEO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C=CC(=O)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:
The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives have shown promise in treating various health conditions, including:

  • Anti-inflammatory agents
  • Analgesics
  • Antimicrobial and antifungal drugs
  • Chemotherapeutic agents for cancer treatment .

Table 1: Pharmaceutical Applications of 2-Butenoic Acid Derivatives

Application TypeExample CompoundsHealth Conditions Addressed
Anti-inflammatory4-Oxo-4-(2-thienyl)butanoic acidPain relief and inflammation management
AnalgesicsVarious derivativesPain management
Antimicrobial4-Oxo derivativesBacterial and fungal infections
ChemotherapeuticsSpecific derivativesCancer treatment

Organic Synthesis

Versatile Building Blocks:
In organic chemistry, 2-butenoic acid, 4-oxo-4-(2-thienyl)- is utilized for synthesizing novel compounds. Its unique thiophene structure enhances reactivity and selectivity in chemical reactions, making it a valuable building block for various organic transformations .

Case Study: Microwave-Assisted Synthesis
Recent studies have demonstrated the effectiveness of microwave-assisted aldol condensation methods to synthesize 4-oxo-2-butenoic acids efficiently. This method has yielded compounds with high purity and excellent yields, showcasing the compound's utility in organic synthesis .

Material Science

Advanced Material Formulation:
The compound is employed in developing advanced materials, including:

  • Polymers: Enhancing durability and chemical resistance.
  • Coatings: Providing protective layers with improved performance characteristics.

These applications leverage the compound's unique chemical properties to create materials suitable for various industrial uses .

Agricultural Chemistry

Agrochemical Development:
In agricultural chemistry, 2-butenoic acid, 4-oxo-4-(2-thienyl)- contributes to formulating effective herbicides and pesticides that are environmentally friendly. Its derivatives are designed to target specific pests while minimizing ecological impact .

Table 2: Agrochemical Applications

Application TypeExample UseEnvironmental Impact
HerbicidesTargeted pest controlReduced non-target species impact
PesticidesEco-friendly formulationsLower toxicity to beneficial organisms

Biochemical Research

Metabolic Pathways and Enzyme Interactions:
Researchers utilize this compound to study metabolic pathways and enzyme interactions. The insights gained from such studies can lead to the identification of new therapeutic targets and a better understanding of biological processes .

Comparison with Similar Compounds

Key Identifiers :

  • CAS : 4653-08-1
  • SMILES : C1=CSC(=C1)C(=O)CCC(=O)O
  • Synonym: 3-(2-Thenoyl)propionic acid .

Comparison with Structural Analogs

Saturated vs. Unsaturated Backbones

The distinction between butanoic acid (saturated) and butenoic acid (unsaturated) derivatives significantly impacts physicochemical properties:

Compound Backbone Substituent Acidity (pKa) Solubility (H₂O) Key Applications Reference
4-Oxo-4-(2-thienyl)butanoic acid Saturated 2-Thienyl ~3.8 Moderate Pharmaceutical intermediates
(2E)-4-Oxo-4-(4-bromophenyl)but-2-enoic acid Unsaturated 4-Bromophenyl ~2.9 Low Anticancer agent synthesis
4-Oxo-4-(tridecylamino)-2-butenoic acid Unsaturated Tridecylamino ~4.2 Insoluble Surfactant additive
  • Key Insight: The unsaturated backbone in butenoic acids increases planarity and conjugation, lowering pKa (enhanced acidity) compared to saturated analogs. However, solubility decreases due to reduced hydrogen bonding .

Substituent Effects

The 2-thienyl group’s electron-withdrawing nature contrasts with phenyl or alkyl substituents:

Compound Substituent Electronic Effect Reactivity Biological Activity
4-Oxo-4-(2-thienyl)butanoic acid 2-Thienyl Moderate EWG Esterification, amidation Antimicrobial
4-Oxo-4-(4-bromophenyl)but-2-enoic acid 4-Bromophenyl Strong EWG Nucleophilic addition Antitumor
4-Oxo-4-(tridecylamino)butanoic acid Tridecylamino Electron-donating Hydrophobic interactions Surfactants
  • EWG : Electron-withdrawing group.
  • The 2-thienyl group offers balanced reactivity for functionalization, while bromophenyl derivatives are more reactive in electrophilic substitutions .

Functional Group Variations

Variations in the 4-oxo group or carboxylic acid moiety alter applications:

Compound Functional Group Key Property Example Use Reference
4-Oxo-4-(2-thienyl)butanoic acid Ketone + COOH Chelating agent Metal ion coordination
4-Amino-4-(2-thienyl)butanoic acid Amino + COOH Zwitterionic Drug delivery systems
4-Oxo-4-(2-thienyl)but-2-enamide Ketone + amide Enhanced stability Polymer synthesis
  • Replacement of the carboxylic acid with an amide improves thermal stability but reduces solubility .

Notes on Nomenclature Discrepancies

The evidence primarily describes 4-oxo-4-(2-thienyl)butanoic acid (saturated), while the query specifies 2-butenoic acid (unsaturated). Users should verify the intended structure for accurate comparisons.

Preparation Methods

Reaction Protocol:

  • Reactants : Glyoxylic acid and 2-acetylthiophene.

  • Catalyst : Tosic acid (for aryl substrates) or pyrrolidine/acetic acid (for aliphatic substrates).

  • Conditions : Microwave irradiation at 100–120°C for 10–30 minutes.

  • Yield : 75–92%.

Mechanistic Insight :
The reaction proceeds via an aldol condensation mechanism, where the enolate of 2-acetylthiophene attacks the carbonyl carbon of glyoxylic acid. Microwave irradiation enhances enolate formation and accelerates dehydration.

Advantages :

  • Short reaction time (≤30 minutes).

  • High regioselectivity for the α,β-unsaturated product.

  • Scalable for industrial applications.

Conventional Aldol Condensation with Acid/Base Catalysts

Traditional aldol condensation remains widely used due to its simplicity and adaptability.

Acid-Catalyzed Protocol:

  • Reactants : 2-Acetylthiophene and glyoxylic acid.

  • Catalyst : Sulfuric acid or p-toluenesulfonic acid (5–10 mol%).

  • Conditions : Reflux in toluene or dichloromethane for 4–6 hours.

  • Yield : 60–78%.

Base-Catalyzed Protocol:

  • Catalyst : Pyrrolidine or sodium hydroxide.

  • Solvent : Ethanol/water mixture.

  • Yield : 65–70%.

Key Observations :

  • Acid catalysis favors faster dehydration but may require higher temperatures.

  • Base catalysis minimizes side reactions but demands strict pH control.

Claisen-Schmidt Condensation

Claisen-Schmidt condensation between thiophene aldehydes and diketene derivatives offers an alternative route.

Reaction Setup:

  • Reactants : 2-Thiophenecarboxaldehyde and diketene.

  • Catalyst : Boron trifluoride (BF₃) or zinc chloride.

  • Conditions : 80–100°C in anhydrous tetrahydrofuran (THF).

  • Yield : 70–85%.

Mechanism :
The Lewis acid catalyst activates the aldehyde, promoting nucleophilic attack by the enol form of diketene. Subsequent elimination forms the α,β-unsaturated system.

Limitations :

  • Requires anhydrous conditions.

  • Sensitive to moisture, complicating large-scale production.

Hydrolysis of Ester Derivatives

Ester intermediates derived from thiophene precursors are hydrolyzed to yield the target acid.

Synthetic Pathway:

  • Esterification : 2-Thienyl ketoester synthesis via Friedel-Crafts acylation.

  • Hydrolysis : Acidic or basic hydrolysis of the ester group.

Example :

  • Ester Intermediate : Ethyl 4-oxo-4-(2-thienyl)-2-butenoate.

  • Hydrolysis Agent : 2M HCl or NaOH.

  • Yield : 80–90%.

Advantages :

  • High-purity product due to crystalline intermediates.

  • Compatible with sensitive functional groups.

Comparative Analysis of Methods

MethodConditionsCatalystYield (%)TimeScalability
Microwave Aldol120°C, MW irradiationTosic acid75–9210–30 minHigh
Acid-Catalyzed AldolReflux, 6 hrsH₂SO₄60–784–6 hrsModerate
Claisen-Schmidt80°C, anhydrous THFBF₃70–853–5 hrsLow
Ester HydrolysisReflux, aqueous HClNone80–902–4 hrsHigh

Key Takeaways :

  • Microwave-assisted aldol condensation offers the best balance of speed and yield.

  • Ester hydrolysis is optimal for high-purity demands but requires multi-step synthesis.

Recent Advances and Optimization Strategies

Solvent-Free Synthesis:

  • Ball-milling techniques reduce solvent use, achieving 80% yield in 45 minutes.

Catalytic Innovations:

  • Zeolite-supported catalysts improve recyclability and reduce waste.

Flow Chemistry:

  • Continuous-flow reactors enhance heat transfer and scalability for industrial applications .

Q & A

Q. How does the compound’s π-conjugation affect its electrochemical behavior?

  • Data : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF6 in DMF) shows quasi-reversible oxidation (Epa ~1.2 V vs. Ag/AgCl) due to thienyl ring participation. Compare with non-conjugated analogs (Epa ~1.5 V) .

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